molecular formula C11H12ClN3O B1463546 N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide CAS No. 1142191-90-9

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide

Cat. No.: B1463546
CAS No.: 1142191-90-9
M. Wt: 237.68 g/mol
InChI Key: SJCBNZGJDPGSLH-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12ClN3O . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)(C)C(=O)Nc1ccc(nc1Cl)C#N . The molecular weight is 237.69 g/mol .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 237.69 g/mol and its molecular formula is C11H12ClN3O .

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is not clear as it is primarily used for research purposes .

Safety and Hazards

N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is classified as Acute Tox. 4 Oral according to the GHS classification system . It is not combustible .

Future Directions

As N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide is used in proteomics research , future directions could involve further exploration of its potential applications in this field.

Properties

IUPAC Name

N-(2-chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCBNZGJDPGSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673913
Record name N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-90-9
Record name N-(2-Chloro-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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